molecular formula C7H9ClN2O B567150 3-Chloro-6-(ethoxymethyl)pyridazine CAS No. 1289386-87-3

3-Chloro-6-(ethoxymethyl)pyridazine

Cat. No.: B567150
CAS No.: 1289386-87-3
M. Wt: 172.612
InChI Key: NDYCEDILVIMFJY-UHFFFAOYSA-N
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Description

3-Chloro-6-(ethoxymethyl)pyridazine (CAS: 66346-83-6; synonyms: 3-chloro-6-ethoxymethylpyridazine, AKOS015940657) is a pyridazine derivative with a chlorine atom at position 3 and an ethoxymethyl group (-CH₂OCH₂CH₃) at position 6 on the heteroaromatic ring. Its molecular formula is C₇H₈ClN₂O (molecular weight: 187.6 g/mol).

Properties

IUPAC Name

3-chloro-6-(ethoxymethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-4-7(8)10-9-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYCEDILVIMFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693752
Record name 3-Chloro-6-(ethoxymethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-87-3
Record name 3-Chloro-6-(ethoxymethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(ethoxymethyl)pyridazine typically involves the chlorination of 6-(ethoxymethyl)pyridazine. One common method is the reaction of 6-(ethoxymethyl)pyridazine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

6-(ethoxymethyl)pyridazine+SOCl2This compound+SO2+HCl\text{6-(ethoxymethyl)pyridazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-(ethoxymethyl)pyridazine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(ethoxymethyl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN₃) or primary amines (RNH₂) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Nucleophilic substitution: Formation of 3-substituted pyridazines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazines.

Scientific Research Applications

3-Chloro-6-(ethoxymethyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazines.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(ethoxymethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethoxymethyl group contribute to its binding affinity and specificity. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by mimicking natural substrates.

Comparison with Similar Compounds

Substituent Variation and Pharmacological Activities

Pyridazine derivatives with substitutions at positions 3 and 6 demonstrate significant variability in biological activity based on the functional groups present. Key comparisons include:

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Key Activities Synthesis Yield References
3-Chloro-6-(4-methylphenyl)pyridazine 4-Methylphenyl 204.66 Analgesic, anti-inflammatory 20%
3-Chloro-6-(chloromethyl)pyridazine Chloromethyl 158.58 High reactivity (nucleophilic substitution) N/A
3-Chloro-6-methylpyridazine Methyl 128.56 Simplified structure for SAR studies N/A
3-Chloro-6-hydrazinopyridazine Hydrazinyl 144.56 Intermediate for triazole derivatives N/A
3-Chloro-6-(trifluoromethyl)pyridazine Trifluoromethyl 197.56 Potential fluorinated bioactive agent N/A

Key Findings :

  • 3-Chloro-6-(4-methylphenyl)pyridazine (compound 4 in ) exhibited analgesic and anti-inflammatory activities comparable to reference drugs, likely mediated through peripheral and central mechanisms .
  • 3-Chloro-6-hydrazinopyridazine serves as a precursor for triazole derivatives with acetylcholinesterase (AChE) inhibitory activity, highlighting the role of hydrazine in modulating enzyme interactions .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The ethoxymethyl group enhances solubility in organic solvents compared to phenyl or trifluoromethyl analogs.
  • Melting Points :
    • 3-Chloro-6-(4-methylphenyl)pyridazine: 222–224°C
    • Hydrazinyl derivatives: 254–305°C
  • Spectroscopy :
    • IR spectra of phenyl-substituted analogs show characteristic aromatic (C=C) stretches at 1579 cm⁻¹ .
    • Deuterated analogs (e.g., 3-chloro-6-(d³-methyl)-4,5-di(d⁵-phenyl)pyridazine) are used for enhanced NMR signal detection .

Biological Activity

3-Chloro-6-(ethoxymethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorine atom at the 3-position and an ethoxymethyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom and ethoxymethyl group enhance its binding affinity, enabling it to inhibit various biological pathways. For instance, it may inhibit enzymes by covalently bonding with active site residues or mimicking natural substrates, which is crucial for its therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving acute myeloid leukemia (AML) cell lines, compounds structurally related to this pyridazine derivative showed promising anti-tumor efficacy . The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using the MTT assay, revealing IC50 values indicative of moderate to high cytotoxicity.

Cell Line IC50 (μM) Effect
MOLM-138.20Significant cytotoxicity
MV4-119.15Significant cytotoxicity
A549<10Moderate cytotoxicity
MCF-7<10Moderate cytotoxicity

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Its structural similarity to biologically active pyridazines allows it to serve as a scaffold for developing enzyme inhibitors. For instance, it has been implicated in the inhibition of c-Met kinase, which is associated with several cancer types . The compound's inhibitory activity was compared with known inhibitors, demonstrating competitive efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
3-Chloro-6-methylpyridazineMethyl group instead of ethoxymethylModerate cytotoxicity
3,6-DichloropyridazineTwo chlorine atomsEnhanced enzyme inhibition
6-EthoxymethylpyridazineLacks chlorine at the 3-positionLower binding affinity

The presence of both a chlorine atom and an ethoxymethyl group in this compound confers unique reactivity and selectivity in biological interactions compared to these similar compounds.

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that derivatives of this compound could effectively target ENL-dependent tumor cells, suggesting a pathway for developing novel AML therapies .
  • c-Met Kinase Inhibition : Research indicated that modifications of pyridazine derivatives could yield potent c-Met inhibitors, with this compound serving as a promising lead compound for further development .

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